molecular formula C7H6Br2F3N B2939776 3-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide CAS No. 1384972-85-3

3-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide

Cat. No.: B2939776
CAS No.: 1384972-85-3
M. Wt: 320.935
InChI Key: LGRWMRBFOUQKLE-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide is a halogenated pyridine derivative with a bromomethyl (-CH2Br) group at the 3-position and a trifluoromethyl (-CF3) group at the 5-position of the pyridine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of molecules with enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group. The hydrobromide salt form improves solubility in polar solvents, facilitating its use in nucleophilic substitution reactions.

Properties

IUPAC Name

3-(bromomethyl)-5-(trifluoromethyl)pyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N.BrH/c8-2-5-1-6(4-12-3-5)7(9,10)11;/h1,3-4H,2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRWMRBFOUQKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide typically involves the bromination of 3-methyl-5-(trifluoromethyl)pyridine. The reaction is carried out using bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as recrystallization or chromatography, helps in obtaining the compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in 3-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in suitable solvents.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines are formed.

    Oxidation Products: Various oxidized derivatives, including aldehydes or carboxylic acids, can be obtained.

    Reduction Products: Reduced derivatives, such as alcohols or hydrocarbons, are formed.

Scientific Research Applications

Scientific Research Applications of 3-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide

This compound is a halogenated heterocyclic compound commonly used as a building block in organic synthesis. The presence of both bromo and trifluoromethyl groups makes it a unique and versatile compound for introducing multiple functional groups into target molecules.

Chemical Reactions Analysis

Types of Reactions
this compound primarily undergoes nucleophilic substitution reactions due to the reactive bromomethyl group. While less common, it can also participate in oxidation and reduction reactions.

Common Reagents and Conditions
For nucleophilic substitution, common reagents include sodium azide, potassium cyanide, and amines. Oxidation and reduction reactions can be achieved using reagents like potassium permanganate or sodium borohydride under controlled conditions.

Major Products
The products of these reactions depend on the nucleophile used. For instance, sodium azide yields an azide derivative, while amines produce substituted amines.

Applications in Scientific Research

This compound is valuable in chemistry, biology, medicine, and industry.

Chemistry
It serves as a building block in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Biology
The compound can modify biomolecules, enabling the study of biological pathways and interactions.

Medicine
It acts as an intermediate in synthesizing drugs, particularly those targeting the central nervous system.

Industry
It is used in producing specialty chemicals and materials with specific properties.

Examples of applications

  • Synthesis of Pyridine Derivatives : Used as a building block for creating various pyridine derivatives, which are crucial in drug discovery and materials science.
  • Material Science : Suitable for developing advanced materials due to its unique electronic properties.
  • Synthesis of Bioactive Molecules : It is employed in the development of bioactive molecules and as a probe in biochemical studies.
  • Potential Pharmacological Properties : Compounds containing similar structural motifs have been studied for their potential as antimicrobial agents, anti-inflammatory substances, and inhibitors in various biochemical pathways.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the pyridine ring. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects :

  • Trifluoromethyl (-CF3) : Compared to methyl (-CH3) or methoxy (-OCH3) groups, the -CF3 group significantly increases electronegativity and lipophilicity, making the compound more resistant to oxidative metabolism. This property is critical in drug design for improving bioavailability .
  • Bromomethyl (-CH2Br) : The bromomethyl group serves as a reactive site for nucleophilic substitutions (e.g., thiol-alkylation in ), enabling the synthesis of triazole or sulfonyl derivatives for antimicrobial or antitumor applications .

Salt Form :

  • The hydrobromide salt enhances water solubility compared to neutral pyridine derivatives, facilitating purification and reaction handling. For example, 3-(bromomethyl)-5-methylpyridine hydrobromide is purified via MPLC with 99.3% purity .

Synthetic Flexibility :

  • Compounds like 3-bromo-5-(chloromethyl)pyridine hydrochloride () demonstrate the versatility of halogenated pyridines in generating diverse intermediates through halogen exchange or cross-coupling reactions .

Biological Activity

3-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide is a chemical compound with the molecular formula C₇H₆Br₂F₃N and a molecular weight of approximately 320.94 g/mol. It features a pyridine ring that is substituted with both bromomethyl and trifluoromethyl groups, which contribute to its unique electronic properties and potential reactivity. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the modification of biomolecules and as a building block in drug development.

  • Molecular Formula : C₇H₆Br₂F₃N
  • Molecular Weight : 320.94 g/mol
  • CAS Number : 1384972-85-3
  • Melting Point : Data not specified in the sources
  • Boiling Point : Data not specified in the sources

The biological activity of this compound is primarily attributed to its reactivity towards nucleophiles and electrophiles. The bromomethyl group serves as an electrophilic center, making it susceptible to nucleophilic attack, while the trifluoromethyl group enhances stability and reactivity through its electronic effects. This dual functionality allows for diverse applications in biological systems, including:

  • Modification of Proteins and Nucleic Acids : The compound can covalently attach to biomolecules, facilitating studies on their structure and function.
  • Potential Therapeutic Applications : Derivatives of this compound may exhibit significant biological activity, making them candidates for drug development.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that exhibit notable biological activities. A comparison table is provided below:

Compound Name Structural Characteristics Biological Activity
4-Bromo-3-(trifluoromethyl)pyridine hydrobromideSimilar structure; bromomethyl group at different positionPotential kinase inhibition
2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromideDifferent substitution patternInvestigated for anti-cancer properties
3-(Bromomethyl)pyridine hydrobromideLacks trifluoromethyl groupLess reactive; fewer applications in medicinal chemistry

Q & A

Q. What are the optimized synthetic routes for 3-(bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide, and how do reaction conditions influence yield?

Answer: A practical synthesis starts with trifluoromethylpyridine derivatives. For analogous compounds (e.g., 3-(bromomethyl)-5-methylpyridine hydrobromide), 5-methylnicotinic acid has been used as a precursor, undergoing bromination and hydrobromide salt formation with an overall yield of 65.9% . Key factors include:

  • Temperature control : Maintaining ≤0°C during bromomethylation minimizes side reactions.
  • Purification : Medium-pressure liquid chromatography (MPLC) is effective for isolating high-purity products (>95%) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while aqueous workup ensures salt precipitation .

Q. How can researchers validate the structural integrity of this compound?

Answer: Use multi-modal characterization:

  • 1H/13C NMR : Peaks at δ 4.8–5.2 ppm (CH2Br) and δ 120–125 ppm (CF3) confirm substitution patterns .
  • HRMS (ESI) : Exact mass matching (e.g., [M+H]+ = 314.9871) ensures molecular formula accuracy .
  • HPLC : Purity >99% is achievable via reverse-phase chromatography with trifluoroacetic acid as a mobile-phase modifier .

Q. What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and sealed goggles are mandatory due to its corrosive hydrobromide moiety .
  • Waste management : Neutralize residual bromine with sodium thiosulfate before disposal .
  • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HBr gas) .

Advanced Research Questions

Q. How does the bromomethyl group influence regioselectivity in nucleophilic substitution reactions with this compound?

Answer: The electron-withdrawing trifluoromethyl group meta to the bromomethyl enhances electrophilicity at the benzylic position. In reactions with thiols or amines:

  • Kinetics : Second-order rate constants (k ~10⁻³ M⁻¹s⁻¹) suggest SN2 dominance, confirmed by inversion of configuration in chiral analogs .
  • Competing pathways : Steric hindrance from the CF3 group suppresses elimination, favoring substitution even at elevated temperatures .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

Answer:

  • Protecting groups : Temporarily block the pyridine nitrogen with Boc or acetyl groups to prevent undesired coordination .
  • Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) minimizes homocoupling by using arylboronic esters with steric bulk .
  • Solvent optimization : Dichloromethane or THF reduces ionic byproduct formation compared to polar solvents .

Q. How can computational methods predict reactivity trends for derivatives of this compound?

Answer:

  • DFT calculations : Analyze frontier molecular orbitals (FMO) to identify nucleophilic/electrophilic sites. For example, the LUMO of the bromomethyl group is localized at the C-Br bond, confirming its susceptibility to attack .
  • Molecular docking : Predict binding affinities in drug design by simulating interactions with biological targets (e.g., kinase active sites) .

Q. What role does this compound play in synthesizing trifluoromethyl-containing pharmaceuticals?

Answer: It serves as a key intermediate for:

  • Antimicrobial agents : Derivatives with triazole-thioether moieties (e.g., compound 18 in ) show MIC90 values <1 µg/mL against Mycobacterium tuberculosis.
  • Kinase inhibitors : The CF3 group enhances metabolic stability, while bromomethyl allows conjugation to pharmacophores via click chemistry .

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